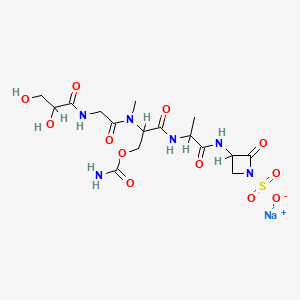
SQ-28,332
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SQ-28,332 is a monobactam antibiotic produced by a species of Flexibacter . Monobactams are a class of beta-lactam antibiotics characterized by a monocyclic beta-lactam ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SQ-28,332 involves fermentation processes using Flexibacter species. The compound is isolated from the fermentation broth and purified through various chromatographic techniques . The specific reaction conditions and synthetic routes for the industrial production of this compound are not extensively documented in the available literature.
Chemical Reactions Analysis
Types of Reactions
SQ-28,332 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
The common reagents and conditions used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
Chemistry: As a model compound for studying beta-lactam antibiotics and their chemical properties.
Biology: For investigating the interactions between antibiotics and bacterial cells.
Industry: In the development of new antibiotics and antimicrobial agents.
Mechanism of Action
The mechanism of action of SQ-28,332 involves the inhibition of bacterial cell wall synthesis. The compound targets the penicillin-binding proteins (PBPs) in bacterial cells, which are essential for the cross-linking of peptidoglycan chains in the cell wall. By inhibiting these proteins, this compound disrupts the integrity of the bacterial cell wall, leading to cell lysis and death .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to SQ-28,332 include:
SQ-28,502: Another monobactam antibiotic with similar structural features.
SQ-28,503: A related compound with comparable antibacterial properties.
Uniqueness
This compound is unique due to its specific structure and the particular species of Flexibacter used for its production. While it shares some similarities with other monobactams, its distinct molecular configuration and biological properties set it apart from other compounds in this class .
Properties
CAS No. |
88273-26-1 |
|---|---|
Molecular Formula |
C16H25N6NaO12S |
Molecular Weight |
548.5 g/mol |
IUPAC Name |
sodium;3-[2-[[3-carbamoyloxy-2-[[2-(2,3-dihydroxypropanoylamino)acetyl]-methylamino]propanoyl]amino]propanoylamino]-2-oxoazetidine-1-sulfonate |
InChI |
InChI=1S/C16H26N6O12S.Na/c1-7(12(26)20-8-4-22(15(8)29)35(31,32)33)19-13(27)9(6-34-16(17)30)21(2)11(25)3-18-14(28)10(24)5-23;/h7-10,23-24H,3-6H2,1-2H3,(H2,17,30)(H,18,28)(H,19,27)(H,20,26)(H,31,32,33);/q;+1/p-1 |
InChI Key |
QKLCPPPGJDROJN-UHFFFAOYSA-M |
SMILES |
CC(C(=O)NC1CN(C1=O)S(=O)(=O)[O-])NC(=O)C(COC(=O)N)N(C)C(=O)CNC(=O)C(CO)O.[Na+] |
Canonical SMILES |
CC(C(=O)NC1CN(C1=O)S(=O)(=O)[O-])NC(=O)C(COC(=O)N)N(C)C(=O)CNC(=O)C(CO)O.[Na+] |
Synonyms |
SQ 28332 SQ-28,332 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![sodium;[(2R,3S,5R)-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl tetradecyl phosphate](/img/structure/B1260585.png)

![trans-2-Enoyl-OPC6-CoA; (Acyl-CoA); [M+H]+](/img/structure/B1260589.png)

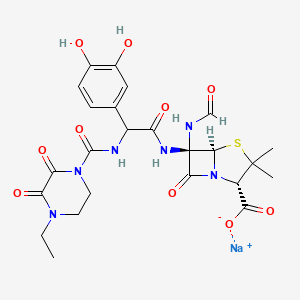
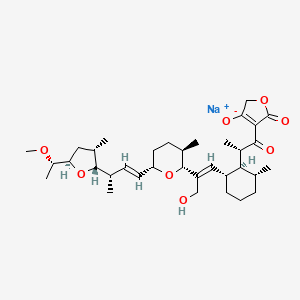
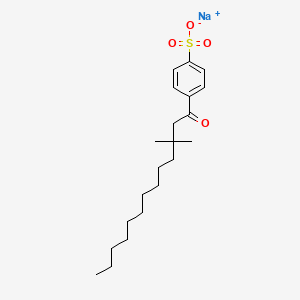
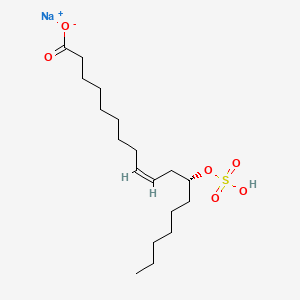

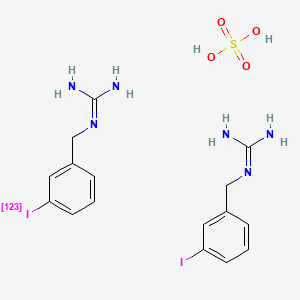

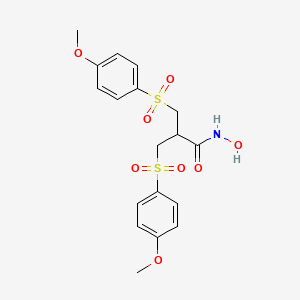
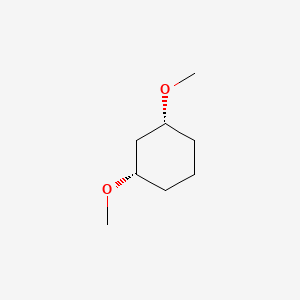
![4-[4-(4-fluorophenyl)-1-piperazinyl]-N-[4-methyl-2-(4-morpholinyl)-6-quinolinyl]-4-oxobutanamide](/img/structure/B1260608.png)
